N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dihydro-1H-indole core substituted at the 6-position with a 2-(trifluoromethyl)benzamide group and at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the dihydroindole scaffold may confer conformational rigidity, influencing receptor binding.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-20(2,3)19(28)26-11-10-13-8-9-14(12-17(13)26)25-18(27)15-6-4-5-7-16(15)21(22,23)24/h4-9,12H,10-11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZTQPORFFXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Diversity: The target compound’s 2-(trifluoromethyl)benzamide group is structurally analogous to flutolanil (), but the dihydroindole-pivaloyl moiety distinguishes it from simpler aryl amides.
- Sulfonamide vs. Benzamide : The sulfonamide analog in replaces the benzamide with a sulfonamide group, reducing molecular weight (390.47 vs. 428.43) and altering electronic properties, which could impact solubility or binding kinetics .
- Heterocyclic Modifications: Compounds in , such as N-[2-[(2-nitrophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide, incorporate thiophene or thiazole groups. These heterocycles may enhance π-π stacking interactions with biological targets compared to the target compound’s indole core .
Functional and Pharmacological Comparisons
- Enzyme Inhibition: The compound 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide () was studied for FtsZ protein inhibition via in silico docking, suggesting benzamide derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit strong binding to bacterial targets. The target compound’s trifluoromethyl group may similarly enhance affinity for enzyme active sites .
- Therapeutic vs. Agricultural Use : Flutolanil () is a fungicide, highlighting the dual utility of trifluoromethylbenzamides in agriculture and medicine. The target compound’s dihydroindole scaffold may redirect its application toward human therapeutics due to structural similarity to bioactive indole derivatives .
Research Findings and Implications
- In Silico Insights : Molecular docking studies () emphasize the importance of trifluoromethyl and nitro groups in enhancing ligand-protein interactions. The target compound’s -CF₃ group may similarly stabilize binding via hydrophobic and electrostatic interactions .
- Synthetic Accessibility : demonstrates methods for synthesizing N,O-bidentate directing groups, which could inform scalable production of the target compound’s benzamide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
